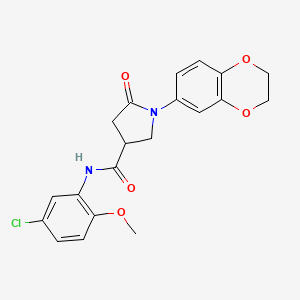

N-(5-chloro-2-methoxyphenyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidine-3-carboxamide

Description

Properties

Molecular Formula |

C20H19ClN2O5 |

|---|---|

Molecular Weight |

402.8 g/mol |

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidine-3-carboxamide |

InChI |

InChI=1S/C20H19ClN2O5/c1-26-16-4-2-13(21)9-15(16)22-20(25)12-8-19(24)23(11-12)14-3-5-17-18(10-14)28-7-6-27-17/h2-5,9-10,12H,6-8,11H2,1H3,(H,22,25) |

InChI Key |

ZFKHMKPCHZCBHB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)C2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4 |

Origin of Product |

United States |

Biological Activity

N-(5-chloro-2-methoxyphenyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its synthesis, biological activities, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound has a complex molecular structure characterized by the presence of a pyrrolidine ring, a benzodioxin moiety, and a chloro-substituted methoxyphenyl group. Its molecular formula is , and it has a molecular weight of approximately 404.89 g/mol. The structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including:

- Formation of the pyrrolidine ring through cyclization reactions.

- Coupling with the benzodioxin moiety , which may involve condensation reactions with appropriate precursors.

- Functionalization at the 5-position with a chloro-substituted methoxyphenyl group.

The synthetic route is crucial for optimizing yield and purity, which can significantly affect biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various derivatives related to this compound. For instance, derivatives containing similar structural motifs have shown promising results against human lung adenocarcinoma (A549) cells. The mechanism appears to involve:

- Inhibition of cell proliferation : Compounds were tested at concentrations of 100 µM, showing varying degrees of cytotoxicity compared to cisplatin.

- Structure-dependent activity : Modifications in substituents on the phenyl ring significantly impacted their efficacy, indicating that specific structural features enhance anticancer properties .

| Compound | IC50 (µM) | Cell Line | Activity |

|---|---|---|---|

| Compound A | 45 | A549 | Moderate |

| Compound B | 30 | A549 | High |

| Compound C | 60 | HSAEC1-KT | Low |

Antimicrobial Activity

Additionally, compounds derived from similar scaffolds have been evaluated for antimicrobial properties. Studies indicate that certain derivatives exhibit activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus. The proposed mechanism involves:

- Inhibition of bacterial growth : Targeting specific enzymes or pathways critical for bacterial survival.

Enzyme Inhibition

The compound has been investigated for its role as an enzyme inhibitor, particularly against metalloproteases. This activity is significant in cancer therapy as metalloproteases are involved in tumor invasion and metastasis.

Case Studies

- Study on Anticancer Activity : A study evaluated a series of 5-oxopyrrolidine derivatives for their anticancer activity against A549 cells. The most potent derivative showed an IC50 value significantly lower than standard chemotherapeutics like cisplatin .

- Antimicrobial Evaluation : Another research focused on the antimicrobial properties against resistant bacterial strains, demonstrating selective inhibition with minimal toxicity to human cells .

Scientific Research Applications

Synthesis and Structural Characteristics

The compound is synthesized through multi-step organic reactions involving the formation of the pyrrolidine and benzodioxin moieties. The structural formula indicates the presence of a chloro and methoxy group on the phenyl ring, which may influence its biological activity. The synthesis often employs techniques such as DCC-mediated esterification and various coupling reactions to achieve the desired structure .

Biological Activities

- Antioxidant Properties :

- Antimicrobial Activity :

- Inhibition of Photosynthetic Electron Transport :

Antioxidant Activity Assessment

A study synthesized multiple derivatives of pyrrolidine carboxylic acids, including those with chloro and methoxy substitutions. The antioxidant capacity was evaluated using DPPH radical scavenging assays and reducing power tests. Results indicated that some derivatives exhibited antioxidant activities significantly higher than that of ascorbic acid, with specific compounds demonstrating up to 1.5 times greater efficacy .

Antimicrobial Screening

In a comprehensive screening of synthesized 5-chloro derivatives against mycobacterial and fungal pathogens, several compounds demonstrated effective inhibition at concentrations lower than those required for standard antibiotics. This suggests their potential as therapeutic agents in treating infections resistant to conventional drugs .

Data Table: Summary of Biological Activities

| Compound | Activity Type | Tested Against | Efficacy |

|---|---|---|---|

| This compound | Antioxidant | DPPH Assay | Higher than ascorbic acid |

| Analog 1 | Antimicrobial | Mycobacteria | Comparable to isoniazid |

| Analog 2 | Antimicrobial | Fungi | Comparable to fluconazole |

| Analog 3 | Photosynthesis Inhibition | Spinach Chloroplasts | Significant inhibition |

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Substituent Effects on Physicochemical Properties

- Electron-Donating vs. Electron-Withdrawing Groups: The 2,5-dimethoxy analog (CAS 1008222-82-9) exhibits increased polarity and solubility compared to the target compound due to its dual methoxy groups.

- Steric and Hydrogen-Bonding Modifications : The dimethylsulfamoyl-substituted analog (CAS 1190253-49-6) introduces a sterically demanding sulfonamide group, which could hinder binding in compact active sites but improve interactions with polar residues in target proteins .

Q & A

Q. What are the established synthetic pathways for this compound, and what key intermediates are involved?

The synthesis typically involves multi-step organic reactions, including:

- Coupling reactions : Amide bond formation between the pyrrolidine-3-carboxamide core and substituted aromatic rings using coupling agents like EDC/HOBt .

- Cyclization : Formation of the 5-oxopyrrolidine ring via intramolecular lactamization under acidic or basic conditions .

- Functionalization : Introduction of the 2,3-dihydro-1,4-benzodioxin moiety through nucleophilic substitution or Suzuki-Miyaura cross-coupling . Key intermediates include the 5-oxopyrrolidine-3-carboxylic acid derivative and halogenated aromatic precursors. Reaction optimization (e.g., solvent choice, temperature) is critical for yield improvement .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- NMR spectroscopy : 1H and 13C NMR to confirm stereochemistry and substituent positions (e.g., methoxy and chloro groups) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula and fragmentation patterns .

- HPLC/UPLC : For purity assessment (>95% purity threshold) using reversed-phase C18 columns and UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data observed across different assays?

Contradictory results may arise from assay variability (e.g., cell line differences, enzyme kinetics). Methodological solutions include:

- Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) alongside enzymatic assays .

- Dose-response curves : Ensure consistent IC50/EC50 measurements across multiple replicates .

- Control experiments : Use known inhibitors/agonists to benchmark assay performance and rule out off-target effects .

Q. What strategies optimize stereochemical purity during synthesis of the pyrrolidine-3-carboxamide core?

- Chiral catalysts : Employ asymmetric hydrogenation or enzymatic resolution to achieve high enantiomeric excess (e.g., >90% ee) .

- Analytical validation : Use chiral HPLC or capillary electrophoresis to monitor stereochemical integrity .

- Reaction conditions : Optimize temperature and solvent polarity to minimize racemization during amide bond formation .

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

- Systematic substitution : Modify substituents on the 5-chloro-2-methoxyphenyl and benzodioxin groups to assess impact on binding affinity .

- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins like kinases or GPCRs .

- Biochemical profiling : Screen derivatives against panels of related enzymes/receptors to identify selectivity hotspots .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.